(2E)-2-シアノ-3-(2-ヒドロキシ-5-メトキシフェニル)-N-(4-メトキシフェニル)プロプ-2-エンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

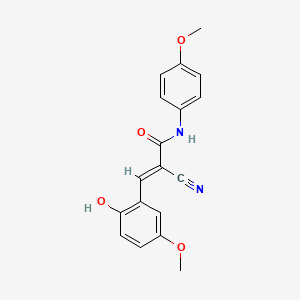

(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.

BenchChem offers high-quality (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗酸化特性

(a) 構造と供給源: STL021000は、ショウガ科(Zingiberaceae)の植物、およびカバノキ科、マメ科、カエデ科、クルミ科、クワ科、サトイモ科などの他の薬用植物から主に単離される天然のクルクミノイドのクラスに属します . そのコア構造は、1位と7位に芳香族置換基を持つヘプタン骨格を特徴としています。

(b) 生物学的効果: STL021000は強力な抗酸化活性を示し、フリーラジカルを捕捉し、細胞を酸化ストレスから保護します。酸化経路を調節する能力により、加齢に伴う病気の予防と全体的な健康の維持に役立ちます。

心臓血管の健康

STL021000の抗酸化作用と抗炎症作用は、心臓血管の健康に貢献します。アテローム性動脈硬化症の予防と心臓病のリスク軽減に役立つ可能性があります。

要約すると、STL021000は天然のクルクミノイドであり、抗酸化保護、抗炎症療法、がん研究、糖尿病管理、抗ウイルス戦略、心臓血管の健康など、さまざまな分野で有望です。 研究者はその完全な可能性を探求し続けており、将来の調査のためのエキサイティングな化合物です . さらに詳しい情報が必要な場合や、その他の質問がある場合は、お気軽にお問い合わせください。

生物活性

The compound (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide , also known as a derivative of cyanoacrylamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O3, with a molecular weight of approximately 302.34 g/mol. The structure includes a cyano group, methoxy groups, and phenolic functionalities that are often associated with various biological activities.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups in the structure enhances the electron-donating ability, contributing to its antioxidant capacity.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This compound may exhibit similar effects, potentially providing therapeutic benefits in inflammatory conditions.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. It is hypothesized to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Preliminary studies have shown promising results in vitro against several cancer cell lines.

The biological activity of (2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide may involve:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, it reduces oxidative damage.

- Modulation of Signaling Pathways : It may affect pathways such as NF-kB and MAPK, which are involved in inflammation and cell survival.

- Interaction with Enzymes : The compound may inhibit specific enzymes that play roles in cancer progression and inflammation.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of structurally similar compounds on various cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations.

- Animal Models : In vivo studies demonstrated that administration of related compounds resulted in reduced tumor size and improved survival rates in murine models of cancer.

特性

IUPAC Name |

(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-15-5-3-14(4-6-15)20-18(22)13(11-19)9-12-10-16(24-2)7-8-17(12)21/h3-10,21H,1-2H3,(H,20,22)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBYYOFBGOKKSI-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。